N-(2-cyclohexyl-1-phenylethyl)-2-(1H-pyrazol-5-yl)acetamide
Description
N-(2-cyclohexyl-1-phenylethyl)-2-(1H-pyrazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a unique structure with a cyclohexyl group, a phenylethyl group, and a pyrazolyl group attached to an acetamide backbone. Compounds of this nature are often studied for their potential biological activities and applications in various fields.
Properties
IUPAC Name |
N-(2-cyclohexyl-1-phenylethyl)-2-(1H-pyrazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c23-19(14-17-11-12-20-22-17)21-18(16-9-5-2-6-10-16)13-15-7-3-1-4-8-15/h2,5-6,9-12,15,18H,1,3-4,7-8,13-14H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWJOHAZJMVBAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C2=CC=CC=C2)NC(=O)CC3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclohexyl-1-phenylethyl)-2-(1H-pyrazol-5-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from a suitable precursor such as hydrazine and a 1,3-dicarbonyl compound.
Attachment of the phenylethyl group: Through a Friedel-Crafts alkylation reaction.
Introduction of the cyclohexyl group: Via a Grignard reaction or similar organometallic approach.
Formation of the acetamide linkage: By reacting the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclohexyl-1-phenylethyl)-2-(1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-cyclohexyl-1-phenylethyl)-2-(1H-pyrazol-5-yl)acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-phenylethyl)-2-(1H-pyrazol-5-yl)acetamide: Lacks the cyclohexyl group.
N-(2-cyclohexyl-1-phenylethyl)-2-(1H-pyrazol-3-yl)acetamide: Different position of the pyrazole ring.
N-(2-cyclohexyl-1-phenylethyl)-2-(1H-imidazol-5-yl)acetamide: Pyrazole ring replaced with an imidazole ring.
Uniqueness
N-(2-cyclohexyl-1-phenylethyl)-2-(1H-pyrazol-5-yl)acetamide is unique due to the specific combination of functional groups and the spatial arrangement of its atoms. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
